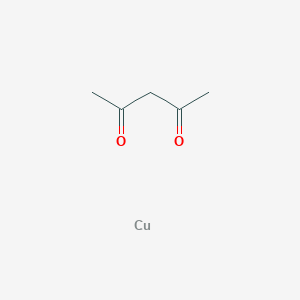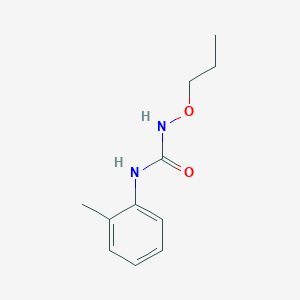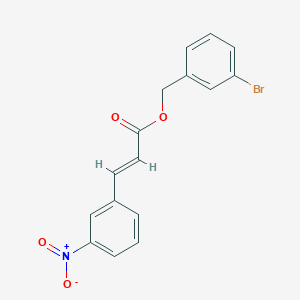![molecular formula C10H11Cl2NO2S B241489 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine](/img/structure/B241489.png)
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine, also known as DSP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DSP belongs to the class of sulfonamide compounds and is a potent inhibitor of protein kinase C (PKC).
Wissenschaftliche Forschungsanwendungen
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been widely used in scientific research due to its potent inhibitory effect on PKC. PKC is a family of serine/threonine kinases that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. Aberrant activation of PKC has been implicated in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been studied for its potential therapeutic applications in these diseases.
Wirkmechanismus
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine inhibits PKC by binding to its regulatory domain, which prevents its activation by diacylglycerol (DAG) and Ca2+. This leads to the inhibition of downstream signaling pathways that are activated by PKC, resulting in various physiological effects.
Biochemical and Physiological Effects:
The inhibition of PKC by 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been shown to have various biochemical and physiological effects. For example, 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to improve insulin sensitivity in diabetic animal models. Additionally, 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been shown to have anti-inflammatory effects by inhibiting the activation of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine in lab experiments is its high potency and specificity for PKC inhibition. This allows for the selective inhibition of PKC without affecting other signaling pathways. However, one limitation of using 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine is its low solubility in water, which can make it difficult to use in some experiments. Additionally, 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has been shown to have some toxicity in animal models, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine. One area of research is the development of more potent and selective PKC inhibitors based on the structure of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine. Additionally, the therapeutic potential of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine in various diseases, such as cancer and diabetes, should be further explored. Finally, the safety and toxicity of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine should be thoroughly investigated to determine its potential use in clinical settings.
Conclusion:
In conclusion, 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine is a potent inhibitor of PKC that has been extensively studied for its potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine has shown promising results in various applications and has the potential to be a valuable tool in scientific research.
Synthesemethoden
The synthesis of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine involves the reaction of 2,6-dichlorobenzene sulfonyl chloride with pyrrolidine in the presence of a base. The reaction results in the formation of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine as a white crystalline solid. The purity of 1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine can be improved by recrystallization from ethanol.
Eigenschaften
Produktname |
1-[(2,6-Dichlorophenyl)sulfonyl]pyrrolidine |
|---|---|
Molekularformel |
C10H11Cl2NO2S |
Molekulargewicht |
280.17 g/mol |
IUPAC-Name |
1-(2,6-dichlorophenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C10H11Cl2NO2S/c11-8-4-3-5-9(12)10(8)16(14,15)13-6-1-2-7-13/h3-5H,1-2,6-7H2 |
InChI-Schlüssel |
IKOPCFVEOAMOMF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)


![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B241421.png)
![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)

methanone](/img/structure/B241437.png)
![4-isopropoxy-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B241440.png)